3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide
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Overview
Description
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide is a synthetic organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group This compound also contains a morpholine ring and a propanamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromine atom at the 4-position.
Introduction of the Methyl Group: The methyl group can be introduced via alkylation using a suitable methylating agent.
Attachment of the Morpholine Ring: The morpholine ring is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with a morpholine derivative.
Formation of the Propanamide Group: The final step involves the formation of the propanamide group through an amide coupling reaction, typically using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrazole N-oxide derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application but may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)benzonitrile: Similar pyrazole structure but with a benzonitrile group instead of a propanamide group.
4-[(4-bromo-3-methyl-1H-pyrazol-1-yl)acetyl]morpholine: Contains a morpholine ring and a pyrazole ring but with different substituents.
Uniqueness
3-(4-bromo-3-methyl-1H-pyrazol-1-yl)-N-[2-(morpholin-4-yl)ethyl]propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H21BrN4O2 |
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Molecular Weight |
345.24 g/mol |
IUPAC Name |
3-(4-bromo-3-methylpyrazol-1-yl)-N-(2-morpholin-4-ylethyl)propanamide |
InChI |
InChI=1S/C13H21BrN4O2/c1-11-12(14)10-18(16-11)4-2-13(19)15-3-5-17-6-8-20-9-7-17/h10H,2-9H2,1H3,(H,15,19) |
InChI Key |
CTJNFHCEVISKQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1Br)CCC(=O)NCCN2CCOCC2 |
Origin of Product |
United States |
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